1-(3-chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
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Overview
Description
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the following steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Methylation: The methylation of the pyrazole ring at the 1-position is achieved using methyl iodide or dimethyl sulfate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common reagents and conditions used in these reactions include polar solvents like ethanol and methanol, as well as catalysts such as acids or bases to facilitate the reactions .
Scientific Research Applications
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride can be compared with other similar compounds in the pyrazole family:
1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: This compound differs by the absence of the chloro group, which may affect its reactivity and biological activity.
1-(3-Chloro-1H-pyrazol-4-yl)methanamine hydrochloride: This compound lacks the methyl group at the 1-position, which can influence its chemical properties and applications.
1-(3-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H9Cl2N3 |
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Molecular Weight |
182.05 g/mol |
IUPAC Name |
(3-chloro-1-methylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-9-3-4(2-7)5(6)8-9;/h3H,2,7H2,1H3;1H |
InChI Key |
BHAATZXHKLKKLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)Cl)CN.Cl |
Origin of Product |
United States |
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